molecular formula C15H18O3 B12554286 tert-Butyl 3-(4-acetylphenyl)prop-2-enoate CAS No. 172161-04-5

tert-Butyl 3-(4-acetylphenyl)prop-2-enoate

Katalognummer: B12554286
CAS-Nummer: 172161-04-5
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: OQKXDMVMAXWGGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-(4-acetylphenyl)prop-2-enoate: is an organic compound with the molecular formula C15H18O3. It is characterized by the presence of a tert-butyl ester group and an acetylphenyl group attached to a prop-2-enoate backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-acetylphenyl)prop-2-enoate typically involves the esterification of 3-(4-acetylphenyl)prop-2-enoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 3-(4-acetylphenyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(4-acetylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acetylphenyl moiety, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-Butyl 3-(4-acetylphenyl)prop-2-enoate is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties .

Eigenschaften

CAS-Nummer

172161-04-5

Molekularformel

C15H18O3

Molekulargewicht

246.30 g/mol

IUPAC-Name

tert-butyl 3-(4-acetylphenyl)prop-2-enoate

InChI

InChI=1S/C15H18O3/c1-11(16)13-8-5-12(6-9-13)7-10-14(17)18-15(2,3)4/h5-10H,1-4H3

InChI-Schlüssel

OQKXDMVMAXWGGP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)C=CC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.